Sertraline Hydrochloride

Serotonin transporter Norepinephrine transporter Selectivity

Sertraline HCl is the only SSRI with potent DAT inhibition (KD=25±2 nM), ideal for dopaminergic mechanism studies. Its moderate CYP2D6 inhibition (vs. fluoxetine/paroxetine) provides a clean DDI benchmarking tool. Multiple polymorphs (Forms I–XVI) enable unique solid-state research. Real-world data confirms superior long-term outcomes vs. escitalopram/fluoxetine/paroxetine, establishing it as the definitive reference for HEOR studies. Buy research-grade ≥98% purity.

Molecular Formula C17H18Cl3N
Molecular Weight 342.7 g/mol
CAS No. 79559-97-0
Cat. No. B000758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertraline Hydrochloride
CAS79559-97-0
SynonymsAltruline
Apo Sertraline
Apo-Sertraline
Aremis
Besitran
Gen Sertraline
Gen-Sertraline
Gladem
Hydrochloride, Sertraline
Lustral
Novo Sertraline
Novo-Sertraline
ratio Sertraline
ratio-Sertraline
Rhoxal sertraline
Rhoxal-sertraline
Sealdin
Sertraline
Sertraline Hydrochloride
Sertraline Hydrochloride (1S-cis)-Isomer
Zoloft
Molecular FormulaC17H18Cl3N
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
InChIKeyBLFQGGGGFNSJKA-XHXSRVRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Sertraline Hydrochloride (CAS 79559-97-0) for Research and Pharmaceutical Development


Sertraline hydrochloride (CAS 79559-97-0) is a selective serotonin reuptake inhibitor (SSRI) of the cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride salt . It is a white or almost white crystalline powder that is slightly soluble in water and sparingly soluble in anhydrous ethanol [1]. Sertraline exhibits potent binding to the serotonin transporter (SERT) with a Ki of 2.8 nM, making it a powerful serotonin reuptake inhibitor . As a Biopharmaceutical Classification System (BCS) Class II drug, it has low solubility and high permeability [2], which presents formulation considerations for generic drug development. Sertraline hydrochloride can exist in multiple polymorphic forms that differ in stability and dissolution properties, with Form II being commercially preferred for pharmaceutical formulations [3].

Why Sertraline Hydrochloride (CAS 79559-97-0) Cannot Be Simply Interchanged with Other SSRIs


Despite sharing a common mechanism of action as serotonin reuptake inhibitors, SSRIs such as sertraline, fluoxetine, paroxetine, citalopram, and fluvoxamine are structurally diverse with distinct pharmacodynamic and pharmacokinetic profiles that preclude simple interchangeability [1]. Clinically significant differences exist in their potency and selectivity for monoamine transporters, their affinity for off-target neuroreceptors, their potential to inhibit cytochrome P450 (CYP) isoenzymes and cause drug-drug interactions, and their solid-state polymorphic behavior which impacts formulation and manufacturing consistency [1][2]. These differences directly affect therapeutic outcomes, tolerability, and the feasibility of developing generic pharmaceutical products. Consequently, the selection of a specific SSRI, such as sertraline hydrochloride, must be guided by quantitative evidence of its unique attributes rather than a class-level assumption of equivalence. The following section details the verifiable, quantitative evidence that differentiates sertraline hydrochloride from its closest in-class comparators.

Quantitative Differentiation of Sertraline Hydrochloride (CAS 79559-97-0) from Comparator SSRIs


Superior Selectivity for Serotonin over Norepinephrine Reuptake Compared to Fluvoxamine, Fluoxetine, and Chlorimipramine

Sertraline exhibits greater selectivity for inhibiting serotonin (5-HT) uptake relative to norepinephrine (NE) uptake when compared directly to fluvoxamine, zimelidine, norzimelidine, fluoxetine, and chlorimipramine [1]. This higher 5-HT/NE selectivity ratio is a key pharmacodynamic differentiator, indicating a more focused serotonergic action. Sertraline's binding affinity for the serotonin transporter (SERT) is Ki=2.8 nM, and it demonstrates this enhanced selectivity profile in vitro .

Serotonin transporter Norepinephrine transporter Selectivity SSRI pharmacology

Potent Inhibition of Dopamine Transporter Distinguishes Sertraline from Other SSRIs

Sertraline is uniquely characterized among SSRIs by its relatively potent inhibition of the dopamine transporter (DAT). In a comprehensive study of 37 antidepressants at human monoamine transporters, sertraline (KD=25±2 nM) and nomifensine (KD=56±3 nM) were the two most potent antidepressants at the human dopamine transporter [1]. This property is not shared by other major SSRIs like fluoxetine, paroxetine, or citalopram, which have negligible DAT affinity at clinically relevant concentrations. This dual action on both serotonin and dopamine reuptake differentiates sertraline pharmacologically from other SSRIs [2].

Dopamine transporter DAT Sertraline SSRI Monoamine transporter

Sigma-1 Receptor Antagonism Profile Contrasts with Agonism of Fluvoxamine and Fluoxetine

Sertraline binds to the sigma-1 receptor with an affinity of Ki=57 nM (or 31.6 nM) and acts as an antagonist, whereas fluvoxamine (Ki=36 nM or 17.0 nM) and fluoxetine (Ki=240 nM or 191.2 nM) act as agonists at this receptor [1]. This is a critical functional distinction, as sigma-1 receptor ligands can modulate cellular stress responses, neuroplasticity, and neuroprotection. Sertraline's antagonist action at sigma-1 receptors may contribute to its distinct effects on learning and memory compared to other SSRIs [2].

Sigma-1 receptor Sertraline Fluvoxamine Fluoxetine Neuroprotection

Moderate CYP2D6 Inhibition Contrasts with Potent Inhibition by Fluoxetine and Paroxetine

A critical differentiator among SSRIs is their potential to cause drug-drug interactions through inhibition of cytochrome P450 (CYP) isoenzymes. Sertraline is characterized as a moderate CYP2D6 inhibitor, whereas fluoxetine and paroxetine are potent CYP2D6 inhibitors [1]. Furthermore, citalopram appears to have little effect on the major CYP isoforms [1]. This distinction has profound implications for patients on polypharmacy or for researchers studying drug metabolism interactions, as potent CYP2D6 inhibition by fluoxetine or paroxetine can significantly elevate plasma concentrations of co-administered drugs metabolized by this pathway.

CYP2D6 Cytochrome P450 Drug-drug interaction Sertraline SSRI

Lower Long-Term Non-Response Rate Compared to Escitalopram, Fluoxetine, and Paroxetine in a Nationwide Emulated Trial

In a 2-year nationwide population-based study from Denmark that emulated a randomized trial, sertraline was associated with a lower risk of non-response compared to several other SSRIs. Using sertraline as the reference, fluoxetine (RR: 1.13 [95% CI: 1.10-1.17]), paroxetine (RR: 1.06 [95% CI: 1.01-1.10]), and escitalopram (RR: 1.22 [95% CI: 1.18-1.25]) were all associated with a statistically significant higher risk ratio of non-response, defined as switching, augmentation, or hospitalization [1][2]. There was no difference in non-response risk between sertraline and citalopram (RR: 1.00 [95% CI: 0.98-1.02]) [1].

Long-term outcome Non-response Comparative effectiveness Sertraline Major depressive disorder

Optimal Research and Pharmaceutical Applications for Sertraline Hydrochloride (CAS 79559-97-0)


Pharmacological Studies Investigating Dopaminergic Augmentation of Serotonergic Antidepressant Action

Sertraline's unique and potent inhibition of the dopamine transporter (KD=25±2 nM) relative to other SSRIs makes it the preferred research tool for investigating the role of dopaminergic neurotransmission in antidepressant efficacy [1]. Studies exploring the impact of combined serotonin and dopamine reuptake inhibition on symptoms such as anhedonia, fatigue, and cognitive dysfunction can leverage sertraline as a pharmacologic probe, with other SSRIs serving as comparators to isolate dopaminergic effects.

Crystallization and Solid-State Characterization Studies for Generic Drug Development

The existence of multiple distinct polymorphic forms of sertraline hydrochloride (e.g., Forms I, II, III, V, XI-XVI) provides a rich system for studying crystallization processes, solid-state characterization, and the impact of polymorphism on drug product performance [2][3]. Research groups and generic pharmaceutical companies seeking to develop robust, bioequivalent formulations can use well-characterized polymorphs like Form II as a reference material for developing and validating analytical methods, including X-ray powder diffraction (XRPD) and solid-state NMR [3].

In Vitro and In Vivo Drug-Drug Interaction (DDI) Studies on CYP2D6-Mediated Metabolism

Sertraline's profile as a moderate CYP2D6 inhibitor, in contrast to the potent inhibition exhibited by fluoxetine and paroxetine, positions it as an ideal reference compound for studying drug-drug interactions [4]. Research laboratories can use sertraline in vitro (e.g., in human liver microsomes or recombinant CYP systems) and in vivo (e.g., in animal models or clinical DDI studies) to establish a benchmark for moderate CYP2D6 inhibition, aiding in the characterization and prediction of metabolic interactions for new chemical entities.

Comparative Effectiveness and Health Outcomes Research in Major Depressive Disorder

Large-scale, real-world data demonstrates that sertraline is associated with a lower 2-year non-response rate compared to escitalopram, fluoxetine, and paroxetine [5]. This evidence supports the use of sertraline as a first-line comparator or reference arm in health economics and outcomes research (HEOR) studies evaluating the long-term cost-effectiveness and patient outcomes of new antidepressant therapies. Its well-documented, favorable long-term efficacy profile makes it a robust benchmark for comparative analyses in formulary decision-making and clinical guideline development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sertraline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.